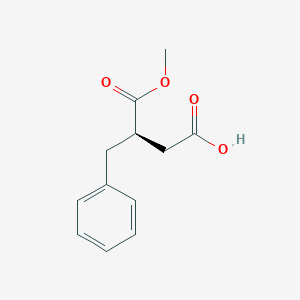
(R)-3-Benzyl-4-methoxy-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound that belongs to the class of alpha-keto acids It features a benzyl group attached to the third carbon, a methoxy group on the fourth carbon, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the condensation of benzyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.
Another method involves the use of Grignard reagents. Benzyl magnesium bromide reacts with methyl 4-oxobutanoate to form the desired product after acidic workup. This method requires careful control of temperature and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid often involves catalytic processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to achieve the desired product. Additionally, continuous flow reactors are employed to maintain consistent reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Benzyl-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the keto group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Benzyl chloride with sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Benzyl acetic acid.
Reduction: ®-3-Benzyl-4-methoxy-4-hydroxybutanoic acid.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-3-Benzyl-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in metabolic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting metabolic pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular metabolism and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Benzyl-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
®-3-Benzyl-4-methoxy-4-hydroxybutanoic acid: Similar structure but with an additional hydroxyl group.
Uniqueness
®-3-Benzyl-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
119807-84-0 |
|---|---|
Molekularformel |
C12H19O4- |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/p-1/t10-/m1/s1 |
InChI-Schlüssel |
TYYNOKUMAOAVBK-SNVBAGLBSA-M |
Isomerische SMILES |
COC(=O)[C@H](CC1CCCCC1)CC(=O)[O-] |
SMILES |
COC(=O)C(CC1=CC=CC=C1)CC(=O)O |
Kanonische SMILES |
COC(=O)C(CC1CCCCC1)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




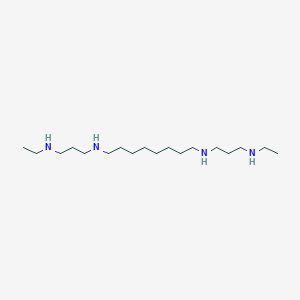
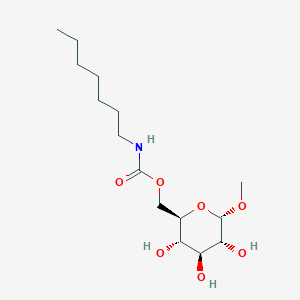
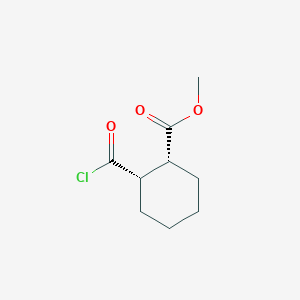
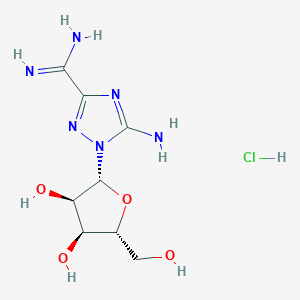
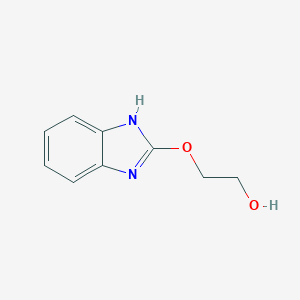
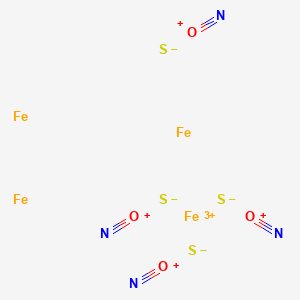
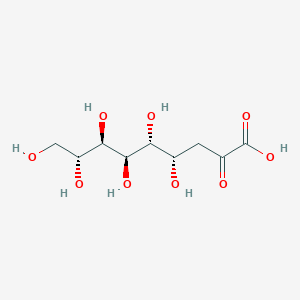
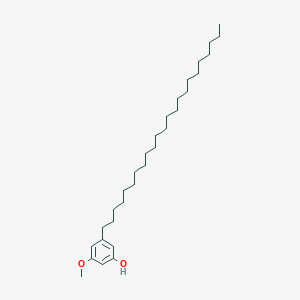
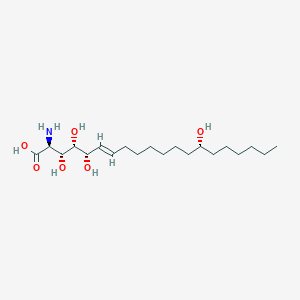
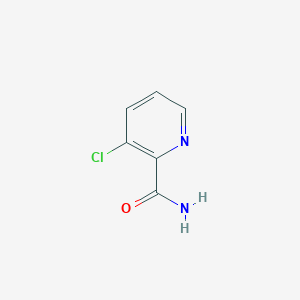
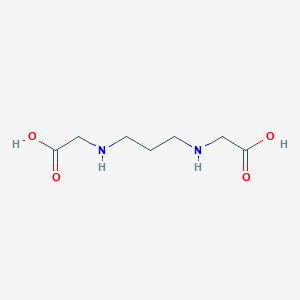
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
